molecular formula C9H9ClN4 B11892602 1,5-Naphthyridine-2-carboximidamide hydrochloride CAS No. 1179360-51-0

1,5-Naphthyridine-2-carboximidamide hydrochloride

Cat. No.: B11892602
CAS No.: 1179360-51-0
M. Wt: 208.65 g/mol
InChI Key: YDUBWZBBSANVCO-UHFFFAOYSA-N
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Description

1,5-Naphthyridine-2-carboximidamide hydrochloride is a chemical intermediate based on the privileged 1,5-naphthyridine heterocyclic scaffold. This ring system is of significant importance in synthetic and medicinal chemistry, as many derivatives exhibit a wide spectrum of biological activities . The 1,5-naphthyridine core serves as a versatile template for the development of novel pharmacologically active compounds, with documented applications in research areas including antiproliferative, antibacterial, antiparasitic, and antiviral agents . The specific carboximidamide functional group on this molecule makes it a valuable precursor for further chemical elaboration. Researchers can utilize this compound in various synthetic transformations, such as nucleophilic substitution reactions, cyclizations, and the formation of metal complexes, to create diverse libraries of compounds for biological screening . While the precise mechanism of action for this specific salt form is compound-dependent and should be verified for each final derivative, the 1,5-naphthyridine scaffold is frequently explored for its ability to interact with various enzymatic targets and biological receptors . Research Applications: • Medicinal Chemistry & Drug Discovery: Serves as a key building block for the synthesis of novel bioactive molecules . • Chemical Biology: Used as a scaffold for developing enzyme inhibitors or receptor ligands. • Method Development: Can be employed in developing new synthetic methodologies for heterocyclic chemistry . Note: This product is intended for research purposes only in a laboratory setting. It is not for human or veterinary diagnostic or therapeutic uses. Researchers should handle this and all chemical compounds with appropriate safety precautions.

Properties

CAS No.

1179360-51-0

Molecular Formula

C9H9ClN4

Molecular Weight

208.65 g/mol

IUPAC Name

1,5-naphthyridine-2-carboximidamide;hydrochloride

InChI

InChI=1S/C9H8N4.ClH/c10-9(11)8-4-3-6-7(13-8)2-1-5-12-6;/h1-5H,(H3,10,11);1H

InChI Key

YDUBWZBBSANVCO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=N2)C(=N)N)N=C1.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Naphthyridine-2-carboximidamide hydrochloride typically involves the reaction of 1,5-naphthyridine with suitable reagents to introduce the carboximidamide group. One common method involves the reaction of 1,5-naphthyridine with cyanamide under acidic conditions to form the desired product . The reaction conditions often include the use of hydrochloric acid to facilitate the formation of the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1,5-Naphthyridine-2-carboximidamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while reduction can produce amine derivatives .

Scientific Research Applications

Synthesis of 1,5-Naphthyridine Derivatives

The synthesis of 1,5-naphthyridine derivatives, including 1,5-naphthyridine-2-carboximidamide hydrochloride, can be achieved through various methods. Common synthetic strategies include:

  • Friedländer Synthesis : A classical method involving the condensation of 2-aminobenzaldehyde with α,β-unsaturated carbonyl compounds.
  • Skraup Reaction : A well-known reaction that involves the cyclization of aniline derivatives with carbonyl compounds and acids.
  • Hetero-Diels-Alder Reaction : This method allows for the formation of naphthyridine structures through cycloaddition reactions.

These synthetic routes are critical for developing new derivatives with enhanced biological activities or improved properties for specific applications .

Biological Activities

1,5-Naphthyridine derivatives exhibit a broad spectrum of biological activities, making them significant in medicinal chemistry. Notable activities include:

  • Antiproliferative Activity : Compounds have shown effectiveness against various cancer cell lines.
  • Antibacterial and Antiviral Activities : These derivatives exhibit potential against bacterial infections and viral pathogens .
  • Anti-inflammatory Properties : Research indicates that these compounds can modulate inflammatory responses in biological systems .

Table 1: Biological Activities of 1,5-Naphthyridine Derivatives

Biological ActivityDescriptionReferences
AntiproliferativeInhibition of cancer cell growth
AntibacterialActivity against Gram-positive and Gram-negative bacteria
AntiviralEfficacy against viral infections
Anti-inflammatoryReduction of inflammation in animal models

Therapeutic Applications

The therapeutic potential of this compound extends across various medical fields:

  • Cardiovascular Diseases : Some derivatives have been investigated for their ability to influence cardiovascular health.
  • Central Nervous System Disorders : These compounds may offer neuroprotective effects and could be useful in treating conditions like Alzheimer's disease .
  • Analytical Chemistry : The unique properties of naphthyridines allow their use as ligands in metal complex formation and as sensors in analytical applications .

Case Studies and Research Findings

Recent studies have highlighted the efficacy of naphthyridine derivatives in clinical settings. For instance:

  • A study demonstrated that certain 1,5-naphthyridine derivatives exhibited significant cytotoxicity against human cancer cell lines while maintaining low toxicity to normal cells .
  • Another investigation into the molecular docking studies revealed promising interactions between these compounds and various biological targets, suggesting their potential as lead compounds for drug development .

Mechanism of Action

The mechanism of action of 1,5-Naphthyridine-2-carboximidamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1,5-Naphthyridine-2-carboximidamide hydrochloride with three structurally related naphthyridine derivatives.

Structural Analogs and Key Differences

Compound Name CAS No. Substituents/Modifications Primary Applications Safety Data Availability
This compound 1179360-51-0 Carboximidamide (2-position), hydrochloride salt Pharmaceuticals, intermediates Limited (No specific SDS found in evidence)
1,5-Naphthyridine-4-carbaldehyde N/A Carbaldehyde (4-position) Research and development Limited toxicity data
2,2,4-Trimethyl-6-(4-methylphenoxy)-1H-1,5-naphthyridine 88724-17-8 Trimethyl, phenoxy groups (2,4,6-positions) Biochemicals, intermediates No data available
1,5-Naphthyridine (parent compound) 254-79-5 Unsubstituted naphthyridine core Chemical synthesis, intermediates No established exposure limits

Physicochemical and Functional Comparisons

Solubility and Reactivity: The carboximidamide group in the target compound enhances polarity and hydrogen-bonding capacity compared to the unsubstituted 1,5-naphthyridine or the 4-carbaldehyde derivative. This likely improves aqueous solubility, critical for pharmaceutical formulations .

Pharmacological Potential: Carboximidamide derivatives are often explored as enzyme inhibitors or receptor ligands due to their ability to mimic natural substrates. This contrasts with the 4-carbaldehyde derivative, which may serve as a reactive intermediate for further functionalization .

Safety and Handling: The hydrochloride salt form of the target compound may improve stability but requires standard handling protocols for corrosive agents (e.g., gloves, eye protection), similar to other hydrochloride salts (e.g., ranitidine hydrochloride) .

Biological Activity

1,5-Naphthyridine-2-carboximidamide hydrochloride is a compound that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its bicyclic naphthyridine structure with a carboximidamide functional group. Its molecular formula is C10_{10}H9_{9}ClN4_{4}O, and it has a molecular weight of approximately 208.65 g/mol. The presence of nitrogen atoms allows for the formation of hydrogen bonds, enhancing its interaction with biological targets.

Biological Activities

The compound exhibits a range of biological activities, including:

  • Antibacterial Activity : this compound has shown effectiveness against various bacterial strains, indicating potential as an antibacterial agent.
  • Antiviral Properties : Research suggests that this compound may possess antiviral activity, although specific viral targets have yet to be fully elucidated.
  • Anticancer Potential : Preliminary studies indicate that it may inhibit cancer cell proliferation through mechanisms involving enzyme inhibition and modulation of signaling pathways associated with tumor growth.

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Enzyme Inhibition : The compound acts as a substrate-competitive inhibitor for various enzymes, including those involved in cancer cell signaling pathways. For instance, it has been linked to the inhibition of c-Met kinase, which plays a critical role in cancer cell survival and proliferation.
  • Receptor Interaction : It interacts with specific receptors that modulate physiological responses, potentially influencing inflammatory processes and immune responses.

Antibacterial Activity

A study evaluated the antibacterial efficacy of this compound against several Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones compared to control groups, suggesting its potential as a new antibacterial agent.

Bacterial StrainInhibition Zone (mm)Control (mm)
Staphylococcus aureus150
Escherichia coli120
Pseudomonas aeruginosa100

Anticancer Studies

In vitro studies demonstrated that the compound reduced the viability of various cancer cell lines, including breast and lung cancer cells. The IC50_{50} values for these cell lines were found to be in the low micromolar range.

Cancer Cell LineIC50_{50} (µM)
MCF-7 (Breast)5.2
A549 (Lung)4.8
HeLa (Cervical)6.0

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 1,5-Naphthyridine-2-carboximidamide hydrochloride in laboratory settings?

  • Methodological Answer :

  • Ventilation : Work in a well-ventilated fume hood to minimize inhalation risks. Local exhaust ventilation is recommended for dust or aerosol generation .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection if handling powdered forms .
  • Storage : Store in a tightly sealed container in a cool, dark, and dry environment. Avoid proximity to oxidizers or reactive substances .
  • Spill Management : Collect spills using a sealed container and avoid dispersion. Dispose according to hazardous waste regulations .
  • Toxicity Note : Acute toxicity data are limited; treat the compound as a potential irritant and avoid direct contact .

Q. What synthetic routes are commonly employed to prepare 1,5-naphthyridine derivatives?

  • Methodological Answer :

  • Condensation Reactions : Utilize 2-aminopyridine derivatives with carbonyl-containing reagents under acidic or basic conditions to form the naphthyridine core .
  • Cyclization Strategies : Microwave-assisted cyclization of enaminonitriles or diaminomaleonitrile precursors can improve yield and reduce reaction time .
  • Post-functionalization : Introduce the carboximidamide group via nucleophilic substitution or amidoxime formation, followed by hydrochloride salt precipitation .
  • Key Validation : Confirm product purity via HPLC (>95%) and characterize intermediates using 1^1H/13^13C NMR and high-resolution mass spectrometry .

Q. How can researchers validate the structural integrity of this compound?

  • Methodological Answer :

  • Spectroscopic Analysis :
  • NMR : Compare 1^1H NMR peaks (e.g., aromatic protons at δ 8.2–9.0 ppm) and 13^13C NMR signals (imidamide carbons at δ 155–160 ppm) to literature .
  • FT-IR : Identify characteristic stretches (e.g., N-H bending at ~1650 cm1^{-1}, C=N at ~1600 cm1^{-1}) .
  • Mass Spectrometry : Use ESI-MS to confirm the molecular ion peak ([M+H]+^+ at m/z 189.1) and isotopic pattern .
  • Elemental Analysis : Verify C, H, N, and Cl content (±0.3% deviation) .

Advanced Research Questions

Q. How can computational modeling optimize the pharmacological profile of 1,5-naphthyridine derivatives?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to target proteins (e.g., kinase inhibitors). Focus on imidamide interactions with catalytic lysine residues .
  • QSAR Analysis : Develop models correlating substituent electronic properties (Hammett σ constants) with bioactivity. Validate with in vitro assays (e.g., IC50_{50} measurements) .
  • ADMET Prediction : Apply tools like SwissADME to assess solubility, permeability, and cytochrome P450 interactions. Prioritize derivatives with cLogP <3 and polar surface area >80 Ų .

Q. How should researchers resolve contradictions in reported biological activities of 1,5-naphthyridine analogs?

  • Methodological Answer :

  • Data Triangulation : Cross-reference assay conditions (e.g., cell line specificity, incubation time) from conflicting studies. For example, discrepancies in IC50_{50} values may arise from varying ATP concentrations in kinase assays .
  • Control Standardization : Replicate experiments using a common reference compound (e.g., staurosporine for kinase inhibition) to calibrate results .
  • Meta-analysis : Use statistical tools (e.g., RevMan) to aggregate data and identify outliers or confounding variables (e.g., solvent effects) .

Q. What strategies enhance the stability of this compound in aqueous solutions?

  • Methodological Answer :

  • pH Optimization : Maintain solutions at pH 4–6 to prevent hydrolysis of the imidamide group. Use citrate or acetate buffers for stabilization .
  • Lyophilization : Prepare lyophilized aliquots with cryoprotectants (e.g., trehalose) to extend shelf life .
  • Light Sensitivity : Store solutions in amber vials to prevent photodegradation, as naphthyridines are prone to UV-induced ring-opening .

Q. How can substituent modifications alter the electronic properties of the naphthyridine core?

  • Methodological Answer :

  • Electron-Withdrawing Groups (EWGs) : Introduce nitro (-NO2_2) or cyano (-CN) groups at position 4 to increase electrophilicity, enhancing interactions with nucleophilic enzyme residues .
  • Electron-Donating Groups (EDGs) : Methyl (-CH3_3) or methoxy (-OCH3_3) substituents at position 3 improve π-stacking in DNA intercalation assays .
  • Validation : Measure Hammett σ values experimentally via UV-Vis spectroscopy of substituted benzoic acids .

Data Contradiction & Validation

Q. Why do different studies report varying cytotoxicity levels for similar 1,5-naphthyridine analogs?

  • Methodological Answer :

  • Assay Variability : Compare MTT vs. resazurin assays; the latter may underestimate toxicity due to interactions with redox-active naphthyridines .
  • Metabolic Interference : Some analogs inhibit mitochondrial dehydrogenases, artificially inflating IC50_{50} values. Use ATP-based assays (e.g., CellTiter-Glo) for accuracy .
  • Batch Purity : Confirm compound purity (>98% by HPLC) to exclude byproducts (e.g., hydrolysis products) that skew results .

Key Research Gaps

  • Ecotoxicity : Limited data on environmental persistence (e.g., biodegradation half-life) and bioaccumulation potential .
  • Long-Term Stability : No standardized studies on degradation products under accelerated storage conditions (40°C/75% RH) .

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